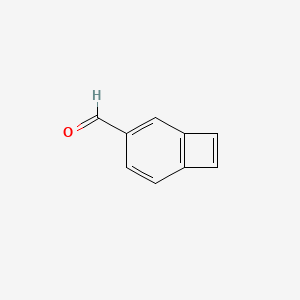

4-carboxaldehydebenzocyclobutene

Description

4-Carboxaldehydebenzocyclobutene (CAS: 112892-88-3) is a bicyclic aromatic compound featuring a benzocyclobutene core fused with an aldehyde functional group at the 4-position. Its molecular formula is C₉H₆O (molecular weight: 130.14 g/mol), and it adopts a strained bicyclo[4.2.0]octa-1,3,5-triene structure . Key physical properties include a density of 1.175 g/cm³, a boiling point of ~250°C, and a flash point of 140.4°C . The compound is sensitive to oxidation and moisture, requiring storage under inert gas (nitrogen or argon) at 2–8°C .

The aldehyde group confers reactivity for applications in polymer precursors and organic synthesis, particularly in Diels-Alder reactions or as a crosslinking agent due to the strained cyclobutene ring’s thermal activation .

Propriétés

Formule moléculaire |

C9H6O |

|---|---|

Poids moléculaire |

130.14 g/mol |

Nom IUPAC |

bicyclo[4.2.0]octa-1(6),2,4,7-tetraene-3-carbaldehyde |

InChI |

InChI=1S/C9H6O/c10-6-7-1-2-8-3-4-9(8)5-7/h1-6H |

Clé InChI |

BULHORGGTPRJKY-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC2=C1C=C2)C=O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[4.2.0]octa-1(6),2,4,7-tetraene-3-carbaldehyde typically involves the use of tandem catalytic processes. One such method employs a rhodium (I) complex with a flexible NHC-based pincer ligand. This catalyst facilitates the head-to-tail homocoupling of terminal aryl alkynes, followed by zipper annulation of the resulting gem-enyne . The reaction conditions are optimized to ensure high selectivity and yield.

Industrial Production Methods

While specific industrial production methods for bicyclo[4.2.0]octa-1(6),2,4,7-tetraene-3-carbaldehyde are not extensively documented, the principles of tandem catalysis and the use of rhodium-based catalysts are likely to be employed. These methods offer efficiency and scalability, making them suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

4-carboxaldehydebenzocyclobutene undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at the double bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles like amines.

Major Products Formed

Oxidation: Bicyclo[4.2.0]octa-1(6),2,4,7-tetraene-3-carboxylic acid.

Reduction: Bicyclo[4.2.0]octa-1(6),2,4,7-tetraene-3-methanol.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

4-carboxaldehydebenzocyclobutene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes.

Mécanisme D'action

The mechanism of action of bicyclo[4.2.0]octa-1(6),2,4,7-tetraene-3-carbaldehyde involves its interaction with molecular targets through its conjugated double bonds and aldehyde group. These interactions can lead to the formation of reactive intermediates, which can further participate in various chemical reactions. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or synthetic applications .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogs: Substituted Benzocyclobutenes

The benzocyclobutene scaffold is versatile, with substituents dictating reactivity and applications. Key derivatives include:

- Reactivity Contrasts :

- The aldehyde in this compound enables condensation reactions (e.g., with amines or hydrazines), unlike the bromide in 4-bromobenzocyclobutene, which participates in cross-coupling (e.g., Suzuki-Miyaura) .

- The hydroxymethyl derivative (C₉H₁₀O) can be oxidized to this compound, offering synthetic flexibility .

Functional Analogs: Aromatic Aldehydes

Compared to non-cyclic aromatic aldehydes like 4-hydroxybenzaldehyde (C₇H₆O₂), this compound exhibits distinct properties:

- Ring Strain vs. Stability : The benzocyclobutene core’s strain (~30 kcal/mol) enables unique thermal ring-opening reactions, unlike 4-hydroxybenzaldehyde, which lacks such strain and is more stable under ambient conditions .

- Solubility: 4-Hydroxybenzaldehyde’s phenolic -OH group enhances water solubility, whereas this compound is predominantly organic-solvent soluble .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.